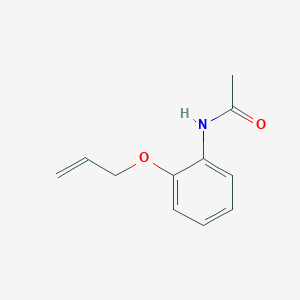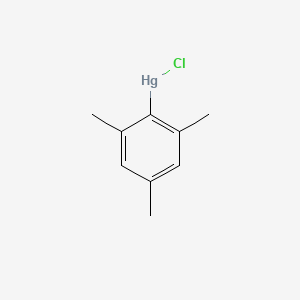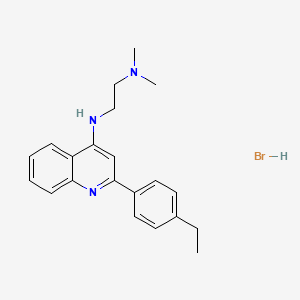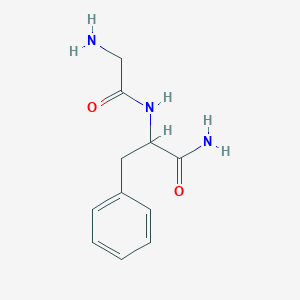
Glycyl-D-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-D-phenylalaninamide is a dipeptide compound consisting of glycine and D-phenylalanine. It is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-D-phenylalaninamide can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and D-phenylalanine . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin . The use of automated peptide synthesizers has further streamlined this process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Glycyl-D-phenylalaninamide undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, yielding glycine and D-phenylalanine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to modify the amide group.
Major Products
Hydrolysis: Glycine and D-phenylalanine.
Oxidation: Phenylalanine hydroxylamine and other oxidized derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Glycyl-D-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in enzyme-substrate interactions and as a substrate for peptidases.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Glycyl-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for peptidases, leading to the release of bioactive peptides that exert various physiological effects . The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalaninamide: Similar structure but with L-phenylalanine instead of D-phenylalanine.
Sarcosyl-L-phenylalaninamide: Contains a sarcosine residue instead of glycine.
Carbobenzoxy-L-methionyl-L-phenylalaninamide: Includes a methionine residue and a carbobenzoxy protecting group.
Uniqueness
Glycyl-D-phenylalaninamide is unique due to the presence of D-phenylalanine, which imparts distinct stereochemical properties and biological activities compared to its L-phenylalanine counterpart . This difference in stereochemistry can influence the compound’s interaction with enzymes and receptors, leading to varied physiological effects .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZOKPNYCSKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
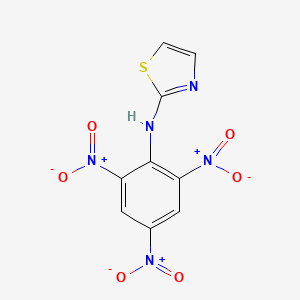
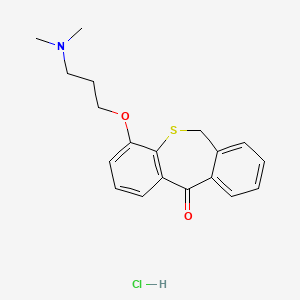
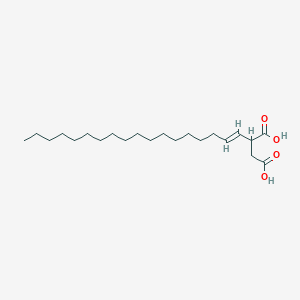

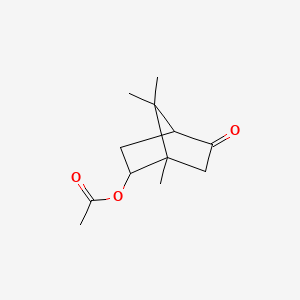
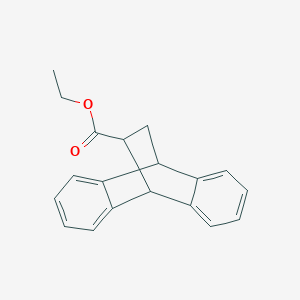
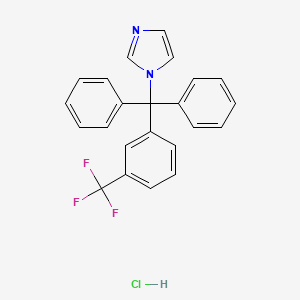
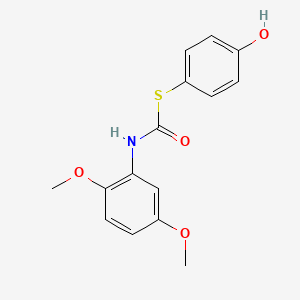
![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
